molecular formula H6Si2Te B102036 Silyltellanylsilane CAS No. 19415-73-7

Silyltellanylsilane

Cat. No.: B102036
CAS No.: 19415-73-7
M. Wt: 189.8 g/mol
InChI Key: RTYXHZXPDYIJNI-UHFFFAOYSA-N
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Description

Silyltellanylsilane is an organotellurium compound with the chemical formula (CH₃)₃Si-Te-Si(CH₃)₃. It is a colorless liquid that is used as a reagent in organic synthesis and materials science. The compound is notable for its ability to introduce tellurium into various chemical reactions, making it a valuable tool in the synthesis of tellurium-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silyltellanylsilane can be synthesized through the reaction of tellurium tetrachloride with trimethylsilyl chloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: Industrial production of tellurium, bis(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form tellurium dioxide or other tellurium oxides.

    Reduction: The compound can be reduced to elemental tellurium using strong reducing agents.

    Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products:

    Oxidation: Tellurium dioxide (TeO₂)

    Reduction: Elemental tellurium (Te)

    Substitution: Various organotellurium compounds depending on the substituents introduced.

Scientific Research Applications

Silyltellanylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of tellurium-containing compounds, including tellurides and organotellurium compounds.

    Materials Science: Employed in the preparation of nanoscale tellurium materials with applications in thermoelectrics, photovoltaics, and catalysis.

    Biology and Medicine: Investigated for its potential use in biomedical applications, including as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of tellurium, bis(trimethylsilyl)- involves the transfer of tellurium atoms to other molecules during chemical reactions. The compound acts as a source of tellurium, which can form bonds with various elements, leading to the formation of new tellurium-containing compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

    Selenium, bis(trimethylsilyl)-: Similar in structure but contains selenium instead of tellurium.

    Sulfur, bis(trimethylsilyl)-: Contains sulfur and is used in similar types of reactions.

Uniqueness: Silyltellanylsilane is unique due to the specific properties of tellurium, such as its ability to form stable covalent bonds and its metallic character. These properties make it particularly useful in applications where other chalcogens like sulfur and selenium may not be as effective.

Properties

CAS No.

19415-73-7

Molecular Formula

H6Si2Te

Molecular Weight

189.8 g/mol

IUPAC Name

silyltellanylsilane

InChI

InChI=1S/H6Si2Te/c1-3-2/h1-2H3

InChI Key

RTYXHZXPDYIJNI-UHFFFAOYSA-N

SMILES

[SiH3][Te][SiH3]

Canonical SMILES

[SiH3][Te][SiH3]

Synonyms

Tellurium, bis(trimethylsilyl)-

Origin of Product

United States

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